Cafaminol

概要

説明

カフェミノールは主に血管収縮剤および抗カタール剤として使用され、鼻充血緩和剤として効果的です . カフェミノールは1974年に導入され、急性鼻炎の治療のための様々な製剤で使用されてきました .

2. 製法

合成経路と反応条件: カフェミノールは、カフェイン誘導体のメチル化を含む一連の化学反応によって合成することができます。 このプロセスは通常、カフェインとエチレンオキシドを塩基の存在下で反応させてヒドロキシエチル誘導体を生成し、その後ヨウ化メチルを使用してメチル化することによって行われます .

工業的生産方法: 工業的な設定では、カフェミノールは高性能液体クロマトグラフィー (HPLC) 法を使用して製造されます。 HPLC の移動相には通常、アセトニトリル、水、およびリン酸が含まれます。 質量分析法に適合するアプリケーションでは、リン酸はギ酸に置き換えられます .

準備方法

Synthetic Routes and Reaction Conditions: Cafaminol can be synthesized through a series of chemical reactions involving the methylation of caffeine derivatives. The process typically involves the reaction of caffeine with ethylene oxide in the presence of a base to form the hydroxyethyl derivative, followed by methylation using methyl iodide .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .

化学反応の分析

Cafaminol's Binding to Human Serum Albumin (HSA)

This compound binds to site I of HSA, a major drug-binding region, via enthalpy-driven interactions dominated by van der Waals forces and hydrogen bonding . This binding is characterized by:

| Parameter | Value |

|---|---|

| Binding Free Energy | ΔG = -6.5 kcal/mol |

| Enthalpy Change | ΔH = -105.88 kJ/mol |

| Entropy Change | ΔS = -282.34 J/mol·K |

The negative ΔH and ΔS suggest a thermodynamically favorable but enthalpy-dominated process , likely stabilized by hydrophobic interactions and hydrogen bonds .

Fluorescence Quenching Mechanism

Spectroscopic studies reveal that this compound induces static fluorescence quenching of HSA, indicating a direct interaction rather than dynamic collision . Stern-Volmer analysis confirmed this mechanism, with the quenching constant (Kq) exceeding 1 × 10¹² L/mol, indicative of strong binding .

Molecular Modeling Insights

Docking simulations localized this compound’s binding to subdomain IIA of HSA, near the warfarin-binding pocket . Key residues involved in interactions include:

-

Hydrogen bonds : Arg-185, Tyr-150

-

Van der Waals contacts : Leu-387, Ile-290

This spatial arrangement aligns with its pharmacokinetic profile as a methylxanthine, similar to caffeine .

Thermodynamic Stability

The calculated Gibbs free energy (ΔG = -6.5 kcal/mol) from molecular dynamics simulations corroborates experimental data, underscoring a high-affinity interaction . This stability is critical for this compound’s role as a nasal decongestant, where prolonged binding to plasma proteins enhances bioavailability .

Spectroscopic Evidence

UV-Vis and circular dichroism (CD) spectroscopy confirmed structural perturbations in HSA upon this compound binding:

-

Red shift in UV-Vis spectra (λmax = 280 nm → 285 nm)

These changes suggest minor conformational shifts in HSA’s secondary structure, likely due to this compound’s planar aromatic ring system .

Pharmacological Implications

科学的研究の応用

カフェミノールは、科学研究で幅広い用途があります。

化学: クロマトグラフィー研究における基準化合物として、および他のメチルキサンチン誘導体の合成に使用されています.

生物学: 細胞代謝と血管収縮への影響が研究されています。

作用機序

カフェミノールは、主に体内のアデノシン受容体に対する作用によって効果を発揮します。これらの受容体に結合することにより、アデノシンの作用を阻害し、血管収縮と鼻充血の軽減につながります。 この化合物は、カフェインと同様に中枢神経系にも影響を与え、覚醒を促進し、疲労を軽減します .

類似の化合物:

カフェイン: カフェミノールとカフェインの両方はメチルキサンチンファミリーに属し、同様の刺激特性を共有しています。

テオブロミン: カカオに含まれるテオブロミンは、カフェインと同様の効果がありますが、効力は弱いです.

テオフィリン: 呼吸器疾患の治療に使用される別のメチルキサンチン誘導体です.

カフェミノールの独自性: カフェミノールは、鼻充血緩和剤としての特定の使用と、ヒドロキシエチル基を含む特定の化学構造により、独自性を持ちます。 この構造の違いにより、他のメチルキサンチン誘導体と比較して、独特の薬理学的特性が生まれます .

類似化合物との比較

Caffeine: Both Cafaminol and caffeine belong to the methylxanthine family and share similar stimulant properties.

Theobromine: Found in cocoa, theobromine has similar effects to caffeine but is less potent.

Theophylline: Another methylxanthine derivative used in the treatment of respiratory diseases.

Uniqueness of this compound: this compound is unique due to its specific use as a nasal decongestant and its particular chemical structure, which includes a hydroxyethyl group. This structural difference gives it distinct pharmacological properties compared to other methylxanthine derivatives .

生物活性

Cafaminol, also known as methylcoffanolamine, is a compound derived from caffeine that exhibits various biological activities, particularly as a vasoconstrictor and anticatarrhal agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound primarily acts as a selective alpha-1 adrenergic receptor agonist . This interaction leads to vasoconstriction, which can be beneficial in treating conditions associated with excessive vasodilation or nasal congestion. The compound's ability to bind selectively to alpha-1 receptors enhances its therapeutic potential without significant side effects typically associated with non-selective adrenergic agents .

Pharmacological Properties

This compound has been studied for its effects on various biological systems. Below is a summary table detailing its pharmacological activities based on recent research:

Case Studies and Research Findings

- Vasoconstriction Studies : In vascular smooth muscle studies, this compound demonstrated significant vasoconstrictive properties, suggesting its potential use in managing hypotensive conditions. The selective binding to alpha-1 receptors minimizes adverse effects commonly seen with broader adrenergic agents .

- Anticancer Activity : Recent investigations into the anticancer properties of this compound revealed promising results against breast cancer cell lines (MCF-7). The compound was shown to inhibit cell viability at concentrations as low as 100 µg/mL, indicating a potential role in cancer therapeutics .

- Cytotoxic Effects : A study assessed the cytotoxic effects of this compound on A549 lung cancer cells, where it induced apoptosis at a concentration of 300 µM. This finding supports the notion that this compound may have applications beyond vascular constriction, potentially serving as an adjunct in cancer treatment regimens .

特性

CAS番号 |

30924-31-3 |

|---|---|

分子式 |

C11H17N5O3 |

分子量 |

267.28 g/mol |

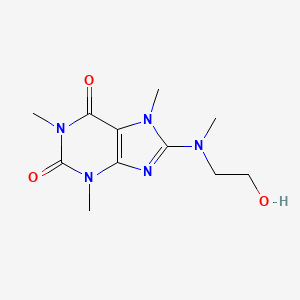

IUPAC名 |

8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3 |

InChIキー |

ZGNRRVAPHPANFI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |

正規SMILES |

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C |

外観 |

Solid powder |

melting_point |

105.0 °C |

Key on ui other cas no. |

30924-31-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cafaminol; Cafaminolum; G 1; G-1; G1; Methylcoffanolamine; Rhinetten; Rhinoptil; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。